(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol
Overview
Description
(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol is a metabolite of Tramadol, a centrally acting synthetic opioid analgesic. Tramadol is commonly used for the management of moderate to severe pain. The compound is structurally related to codeine and morphine and is known for its multimodal mechanism of action, which includes both opioid and non-opioid pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol involves the demethylation of Tramadol. This process can be carried out using various reagents such as acetic anhydride, thionyl chloride, or sodium azide in appropriate solvents like dimethylformamide or chlorobenzene . The reaction conditions typically involve heating and stirring to ensure complete demethylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to ensure high yields and selectivity. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical formulations or as intermediates in the synthesis of other compounds .
Scientific Research Applications
(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol has several scientific research applications:
Mechanism of Action
(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol exerts its effects through multiple pathways:
Opioid Receptors: It acts as an agonist at the μ-opioid receptor, contributing to its analgesic effects.
Serotonin and Norepinephrine Reuptake Inhibition: The compound inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft and modulating pain perception.
Other Pathways: It also affects other neurotransmitter systems and inflammatory markers, contributing to its broad spectrum of action.
Comparison with Similar Compounds
Similar Compounds
O-Desmethyl Tramadol: Another metabolite of Tramadol, known for its potent μ-opioid receptor agonist activity.
N-Desmethyl Tramadol: A less active metabolite compared to O-Desmethyl Tramadol.
Uniqueness
(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol is unique due to its specific pharmacological profile, which includes both opioid and non-opioid mechanisms of action. This dual activity makes it a valuable compound for research in pain management and drug development .
Properties
IUPAC Name |
3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYLDGVLFSXDG-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]([C@H](C1)CN)(C2=CC(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436909 | |
Record name | 3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235568-21-4, 185502-41-4 | |
Record name | 3-[(1R,2R)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235568-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,O-Tridemethyltramadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185502414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,O-TRIDEMETHYLTRAMADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRZ6938M82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N,N,O-Tridesmethyltramadol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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